molecular formula C17H20N2O3S B2615517 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795301-79-9

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2615517
CAS No.: 1795301-79-9
M. Wt: 332.42
InChI Key: HFZWVDNEGLHLGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine ring fused with a piperidine moiety and an m-tolyl acetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the thiazolidine ring, which is known for its diverse biological activities, makes this compound a valuable candidate for further research and development.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione are not fully understood yet. It is known that this compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it a basic building block for making protein degrader libraries .

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. It is known that this compound can be used in peptide coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the reaction of m-tolyl acetic acid with piperidine to form an intermediate, which is then reacted with thiazolidine-2,4-dione under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve the use of green chemistry principles to minimize waste and environmental impact. Techniques such as microwave irradiation, sonochemistry, and the use of reusable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions: 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiazoline derivatives .

Scientific Research Applications

3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazolidine-2,4-dione: A simpler analog with similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring that exhibit diverse pharmacological properties.

    m-Tolyl acetic acid derivatives: Compounds with an m-tolyl group that are used in various synthetic applications.

Uniqueness: 3-(1-(2-(m-Tolyl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of both the thiazolidine and piperidine rings, along with the m-tolyl acetyl group, makes this compound a versatile and valuable candidate for further research and development .

Properties

IUPAC Name

3-[1-[2-(3-methylphenyl)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-3-2-4-13(9-12)10-15(20)18-7-5-14(6-8-18)19-16(21)11-23-17(19)22/h2-4,9,14H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWVDNEGLHLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2CCC(CC2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.